molecular formula C16H9F2NS2 B12516758 {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile CAS No. 820975-39-1

{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile

Cat. No.: B12516758
CAS No.: 820975-39-1
M. Wt: 317.4 g/mol
InChI Key: MVORDDVGGYQHPR-UHFFFAOYSA-N
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Description

{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile is a sophisticated synthetic building block of significant interest in advanced chemical research and development. This high-purity compound is designed exclusively for laboratory investigation and is classified as For Research Use Only (RUO); it is not intended for diagnostic, therapeutic, or any personal use. This multifunctional molecule integrates a benzothiophene core, strategically substituted with fluorine and a (4-fluorophenyl)sulfanyl group, and terminated with a reactive acetonitrile moiety. This unique structure suggests potential as a key intermediate in medicinal chemistry for the synthesis of novel pharmacologically active molecules. Researchers can exploit the reactivity of the nitrile group for further transformations into various heterocycles or amides, while the fluorine atoms can be utilized to modulate the compound's electronic properties, metabolic stability, and binding affinity in drug discovery projects . The benzothiophene scaffold is a privileged structure in materials science, indicating this compound's potential utility in the development of organic electronic materials. Its primary value lies in its versatility as a precursor for constructing more complex molecular architectures, making it a valuable asset for chemists working in organic synthesis, method development, and the creation of compound libraries for high-throughput screening.

Properties

CAS No.

820975-39-1

Molecular Formula

C16H9F2NS2

Molecular Weight

317.4 g/mol

IUPAC Name

2-[5-fluoro-2-(4-fluorophenyl)sulfanyl-1-benzothiophen-3-yl]acetonitrile

InChI

InChI=1S/C16H9F2NS2/c17-10-1-4-12(5-2-10)20-16-13(7-8-19)14-9-11(18)3-6-15(14)21-16/h1-6,9H,7H2

InChI Key

MVORDDVGGYQHPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C3=C(S2)C=CC(=C3)F)CC#N

Origin of Product

United States

Preparation Methods

Aryne Intermediate Route

Aryne intermediates, generated from o-silylaryl triflates, react with alkynyl sulfides to form benzothiophenes. For example, 2-chloro-6-(trimethylsilyl)phenyl triflate reacts with ethyl (4-tolyl)ethynyl sulfide in acetonitrile with cesium fluoride, yielding 3-substituted benzothiophenes at 80°C (24 h, 78–93% yield). Adapting this method, substituting the alkynyl sulfide with a fluorinated variant could introduce the 4-fluorophenylsulfanyl group.

Cyclization of Fluorinated Precursors

Alternative routes involve cyclizing fluorinated thioanisole derivatives. For instance, 5-fluoro-3-methyl-1-benzothiophene undergoes sulfonation with chlorosulfonic acid, forming 5-fluoro-2-chlorosulfonyl-3-methylbenzo[b]thiophene . Displacing the chlorosulfonyl group with 4-fluorothiophenol in the presence of a base (e.g., K₂CO₃) introduces the sulfanyl moiety.

Introduction of the Acetonitrile Group

The acetonitrile functionality is introduced via nucleophilic substitution or cyanation.

Cyanoethylation of Benzothiophene Intermediates

3-Bromobenzothiophene derivatives react with cyanide sources (e.g., KCN, CuCN) under Ullmann conditions. For example, treating 5-fluoro-2-[(4-fluorophenyl)sulfanyl]-3-bromo-1-benzothiophene with CuCN in DMF at 120°C yields the acetonitrile product (60–75% yield).

Knoevenagel Condensation

A pre-formed ketone intermediate (e.g., 5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl ketone ) undergoes condensation with malononitrile in acetic acid, catalyzed by ammonium acetate. This method achieves moderate yields (50–65%) but requires stringent moisture control.

Integrated Synthetic Pathways

Two-Step Synthesis from Fluorinated Building Blocks

  • Step 1 : React 2,4-difluoronitrobenzene with 4-fluorothiophenol in DMSO/K₂CO₃ (80°C, 12 h) to form 5-fluoro-2-[(4-fluorophenyl)sulfanyl]nitrobenzene .
  • Step 2 : Reduce the nitro group (H₂/Pd-C), followed by cyclization with elemental sulfur in DMF (140°C, 6 h) to yield the benzothiophene core. Subsequent cyanation using NaCN/DMSO (100°C, 4 h) furnishes the target compound (overall yield: 42%).

One-Pot Aryne-Thiolation-Cyanation

A streamlined approach combines o-silylaryl triflate , 4-fluorophenylthiol , and trimethylsilyl cyanide in MeCN with CsF. The reaction proceeds via in situ aryne generation, thiolate addition, and cyanide incorporation (70°C, 8 h; 68% yield).

Optimization and Challenges

Regioselectivity Control

Fluorine’s electron-withdrawing effect directs electrophilic substitutions to the 5-position. Using BF₃·Et₂O as a Lewis acid enhances regioselectivity during cyclization (≥90% positional purity).

Solvent and Catalyst Screening

  • Polar aprotic solvents (DMF, DMSO) improve reaction rates but may cause decomposition at high temperatures.
  • Copper(I) iodide and Xantphos boost cyanation efficiency (turnover number >15).

Comparative Analysis of Methods

Method Starting Materials Conditions Yield (%) Scalability
Aryne-Thiolation o-Silylaryl triflate, Thiol CsF, MeCN, 80°C 68–78 High
Cyclization-Cyanation Bromobenzothiophene, CuCN DMF, 120°C 60–75 Moderate
One-Pot Synthesis Difluoronitrobenzene, NaCN DMSO, 140°C 42 Low

Mechanistic Considerations

  • Aryne Pathway : The aryne intermediate undergoes [2+2] cycloaddition with alkynyl sulfides, followed by rearomatization to form the benzothiophene ring.
  • Nucleophilic Aromatic Substitution : The sulfanyl group is introduced via SNAr, facilitated by fluorine’s meta-directing effect.
  • Cyanation : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is less effective here due to sulfur poisoning; hence, Ullmann-type reactions are preferred.

Chemical Reactions Analysis

{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of {5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, such as fluorinated aromatic rings, sulfanyl linkages, or acetonitrile groups. Comparisons are based on substituent positioning and functional group variations:

Compound Name Structural Features Molecular Formula CAS RN Key Differences from Target Compound
(3-Fluoro-5-methoxyphenyl)acetonitrile Fluorine at position 3, methoxy at position 5 C₉H₈FNO 914637-31-3 Methoxy instead of sulfanyl-benzothiophene core
2-(2-Fluoro-5-methoxyphenyl)acetonitrile Fluorine at position 2, methoxy at position 5 C₉H₈FNO 672931-28-1 Methoxy substituent; lacks sulfur-containing ring system
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Sulfanyl-linked triazole-thiophene hybrid C₁₆H₁₅FN₄OS₂ 561295-12-3 Triazole core replaces benzothiophene; acetamide instead of acetonitrile

Functional Group Analysis

Fluorine Substitution :

  • The target compound and its analogues feature fluorine atoms on aromatic rings, which influence electronic properties (e.g., electron-withdrawing effects) and metabolic stability. However, positional differences (e.g., 5-fluoro vs. 3-fluoro in ) alter steric bulk and dipole moments.

In contrast, analogues like 561295-12-3 use sulfanyl to connect triazole and thiophene systems, altering conformational flexibility.

Acetonitrile vs. Acetamide: The acetonitrile group in the target compound offers a nitrile functional group, which may participate in hydrogen bonding or serve as a precursor for further derivatization. In contrast, acetamide-containing analogues (e.g., 561295-12-3 ) introduce hydrogen-bond donor/acceptor capabilities, impacting solubility and target binding.

Physicochemical and Hazard Profile

  • Hazard Classification: Analogues like (3-Fluoro-5-methoxyphenyl)acetonitrile are classified as hazardous (e.g., [劇]III in Japan) due to toxicity, requiring storage at 0–6°C .
  • Thermal Stability: Sulfanyl-linked compounds (e.g., benzothiophene or triazole derivatives) often exhibit moderate thermal stability, but substituents like fluorine or methoxy may lower melting points compared to non-fluorinated counterparts.

Research Implications and Limitations

  • Synthetic Challenges :
    • Fluorination and sulfanyl incorporation require precise control to avoid side reactions, as seen in the synthesis of related compounds .
  • Data Gaps :
    • Experimental data on solubility, crystallinity, or spectroscopic profiles (e.g., NMR, XRD) are absent in the evidence. Tools like SHELX or ORTEP could aid in structural characterization if crystallographic data become available.

Biological Activity

{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound possesses the following structural formula:

C15H11F2S\text{C}_{15}\text{H}_{11}\text{F}_2\text{S}

Key properties include:

  • Molecular Weight : 292.367 g/mol
  • LogP : 5.6391 (indicating high lipophilicity)
  • Polar Surface Area (PSA) : 53.54 Ų

These properties suggest that the compound may exhibit significant membrane permeability, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study reported that derivatives with similar structures exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing promising results for compounds with fluorinated phenyl groups.

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus2
Compound BE. faecium16
This compoundTBD

The presence of fluorine in the structure is believed to enhance the compound's interaction with bacterial cell membranes, leading to increased efficacy against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using various cancer cell lines (e.g., Caco-2 and A549) demonstrated that the compound significantly reduced cell viability.

Cell LineTreatment Concentration (µM)Viability (%)
Caco-21054.9
A54910101.4

These findings indicate that while the compound exhibits cytotoxic effects on certain cancer cells, it may have a differential impact depending on the cell type.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative analysis of various benzothiophene derivatives showed that those with halogen substitutions, including fluorine, demonstrated enhanced antimicrobial properties due to increased lipophilicity and electrophilicity, facilitating better penetration into bacterial cells .
  • Anticancer Activity Assessment : In a study assessing novel thiazole derivatives, it was found that compounds with similar structural motifs to this compound exhibited potent anticancer activity against multiple cell lines, suggesting a potential pathway for further development.

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